Palonosetron Impurity 8

Vue d'ensemble

Description

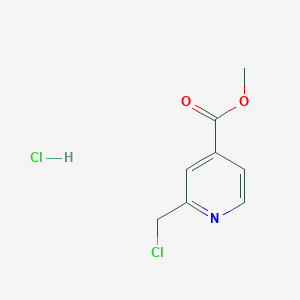

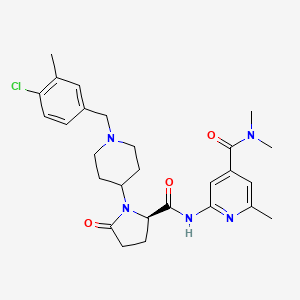

Palonosetron Impurity 8 is an impurity of Palonosetron . Palonosetron is a potent, single stereoisomeric 5-HT3 receptor antagonist developed to prevent chemotherapy-induced nausea and vomiting . The IUPAC name for this compound is (3S)-N- [ [ (1R)-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]-1-azabicyclo [2.2.2]octan-3-amine .

Synthesis Analysis

Palonosetron is synthesized using a five-step process, three of which involve chemical reactions and two correspond to purification/recrystallization . The starting materials are commercially available .Molecular Structure Analysis

The molecular formula of this compound is C18H26N2 . The InChI Key is BCXAOEQLKWKVHU-FUHWJXTLSA-N . The Canonical SMILES is C1CC (C2=CC=CC=C2C1)CNC3CN4CCC3CC4 .Physical And Chemical Properties Analysis

This compound is a clear colourless solution, practically free from foreign particles, with a pH of 3.0 to 3.9, and osmolality of 260-320 mOsm/l .Mécanisme D'action

Target of Action

Palonosetron Impurity 8, like Palonosetron, is a selective serotonin 5-HT3 receptor antagonist . The primary targets of this compound are the 5-HT3 receptors, which are present both centrally in the medullary chemoreceptor zone and peripherally in the gastrointestinal (GI) tract .

Mode of Action

The antiemetic activity of this compound is brought about through the inhibition of 5-HT3 receptors . By blocking these receptors, it prevents the activation of the vomiting reflex, which is often triggered during chemotherapy.

Pharmacokinetics

Palonosetron, a closely related compound, has an absolute bioavailability of approximately 97% following oral administration . It reaches a maximum plasma concentration of around 0.95 ng/mL in about 5 hours . Palonosetron is widely distributed in the body .

Avantages Et Limitations Des Expériences En Laboratoire

Palonosetron Impurity 8 has several advantages for use in lab experiments. It is a well-characterized compound that is readily available from commercial sources. It can be used as a reference compound in the development of new drugs that target the same pathways as Palonosetron. However, this compound has some limitations for use in lab experiments. It is a byproduct of the synthesis of Palonosetron and may have impurities that could affect its activity. It may also have limited solubility in certain solvents, which could affect its use in certain experiments.

Orientations Futures

There are several future directions for research on Palonosetron Impurity 8. One direction is to investigate its interactions with other molecules in the body, such as dopamine receptors. Another direction is to study its effects on the central nervous system and its potential use in the treatment of other neurological disorders. Additionally, this compound could be used as a reference compound in the development of new drugs that target the same pathways as Palonosetron. Further research is needed to fully understand the potential applications of this compound in scientific research.

Applications De Recherche Scientifique

Palonosetron Impurity 8 has potential applications in the study of the mechanism of action of Palonosetron and related drugs. It can be used to investigate the biochemical and physiological effects of these drugs and their interactions with other molecules in the body. This compound can also be used as a reference compound in the development of new drugs that target the same pathways as Palonosetron.

Propriétés

IUPAC Name |

N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2/c1-2-7-17-14(4-1)5-3-6-16(17)12-19-18-13-20-10-8-15(18)9-11-20/h1-2,4,7,15-16,18-19H,3,5-6,8-13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCXAOEQLKWKVHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)CNC3CN4CCC3CC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801138571 | |

| Record name | N-[(1,2,3,4-Tetrahydro-1-naphthalenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801138571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

177793-82-7 | |

| Record name | N-[(1,2,3,4-Tetrahydro-1-naphthalenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177793-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,2,3,4-Tetrahydro-1-naphthalenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801138571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl 2,5-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B3320505.png)

![Benzyl 2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B3320513.png)

![(2R,3R,5S)-Rel-3-((1H-1,2,3-triazol-1-yl)methyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4,4-dioxide](/img/structure/B3320515.png)

![(1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptane](/img/structure/B3320568.png)